molecular formula C11H11FN2O B8770471 2-Fluoro-4-morpholinobenzonitrile CAS No. 554448-62-3

2-Fluoro-4-morpholinobenzonitrile

Cat. No.: B8770471
CAS No.: 554448-62-3
M. Wt: 206.22 g/mol
InChI Key: PIWWCBZVXWRTCP-UHFFFAOYSA-N
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Description

2-Fluoro-4-morpholinobenzonitrile is a fluorinated aromatic compound designed for research and development applications. This scaffold combines a benzonitrile core with a morpholine moiety and a fluorine atom, making it a valuable intermediate in drug discovery . The inclusion of fluorine atoms in aromatic systems is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties, and over 85% of FDA-approved drugs contain heterocycles, underscoring the importance of such structures . The morpholine ring is a common pharmacophore known to enhance solubility and contribute to biological activity . Researchers utilize this compound as a key synthetic precursor for constructing more complex molecules, particularly in the synthesis of novel antimicrobial agents . Its structure is particularly relevant for exploring structure-activity relationships in the development of new pharmaceutical candidates. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

554448-62-3

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-fluoro-4-morpholin-4-ylbenzonitrile

InChI

InChI=1S/C11H11FN2O/c12-11-7-10(2-1-9(11)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2

InChI Key

PIWWCBZVXWRTCP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C=C2)C#N)F

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in scientific research, which are summarized below:

Field Application
Chemistry Used as an intermediate in the synthesis of pharmaceuticals and organic compounds.
Biology Investigated for its potential biological activity, including enzyme inhibition and cellular effects.
Medicine Explored for therapeutic applications, particularly in drug development targeting various diseases.
Industry Employed in the production of specialty chemicals and materials.

Case Studies and Research Findings

Several studies have highlighted the efficacy of 2-Fluoro-4-morpholinobenzonitrile and its analogs in various applications:

  • Antitumor Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against prostate cancer cell lines, suggesting potential for development as anticancer agents.
  • Cholinesterase Inhibition : Research indicated that modifications on the morpholine ring could enhance enzyme inhibition profiles, providing insights into developing treatments for neurodegenerative disorders.
  • Antimicrobial Efficacy : Comparative studies showed that certain derivatives displayed potent antifungal activity against Fusarium species, which are known to infect immunocompromised patients.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzonitrile Derivatives

The provided evidence includes several fluorinated benzonitrile derivatives with diverse substituents. Below is a detailed comparison of these compounds, focusing on molecular structure, purity, applications, and substituent effects.

Table 1: Structural and Functional Comparison of Fluorinated Benzonitriles

Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position) Purity Application Evidence ID
2-Fluoro-4-(4-fluorophenyl)benzonitrile 1214332-40-7 C₁₃H₇F₂N 215.20 4-(4-fluorophenyl) ≥99% Pharmaceutical intermediate
2-Fluoro-6-(4-methylphenoxy)benzonitrile Not specified* C₁₄H₁₀FNO 243.24 6-(4-methylphenoxy) 97% Not specified
2-Fluoro-4-hydrazino-benzonitrile 129946-64-1 C₇H₆FN₃ 151.14 4-hydrazino Not listed Research use
2-Fluoro-4-hydroxybenzonitrile 82380-18-5 C₇H₄FNO 137.11 4-hydroxy Not listed Pharmaceutical intermediate

*Synonyms for this compound include "2-Cyano-3-fluoro-4'-methyldiphenyl ether" .

Key Findings from Comparative Analysis

Substituent Effects on Polarity and Solubility Morpholine vs. Aromatic/Functional Groups: Morpholine’s electron-rich nature and polarity contrast with substituents like 4-fluorophenyl () or 4-methylphenoxy (). These aromatic groups may reduce solubility compared to morpholine’s hydrophilic character.

Pharmaceutical Relevance High-Purity Intermediates: 2-Fluoro-4-(4-fluorophenyl)benzonitrile (≥99% purity) and 2-Fluoro-4-hydroxybenzonitrile are explicitly used as pharmaceutical intermediates . Their structural analogs with morpholine could serve similar roles in drug synthesis. Functional Group Reactivity: Hydrazino () and hydroxy () groups offer sites for further chemical modifications (e.g., coupling reactions), whereas morpholine’s stability might limit reactivity but improve metabolic resistance in drug candidates.

Thermal and Stability Profiles Limited data on melting/boiling points in the evidence restricts direct comparisons.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-4-morpholinobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, fluorinated intermediates react with morpholine under controlled temperatures (80–120°C) in polar aprotic solvents (e.g., DMF or DMSO). Catalytic bases like K₂CO₃ enhance reaction efficiency . For Suzuki coupling, boronate esters (e.g., derived from boronic acids) enable coupling with halogenated precursors. Reaction parameters such as catalyst loading (Pd(PPh₃)₄, 1–5 mol%) and solvent choice (THF/toluene mixtures) critically affect yield .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic methods?

  • Methodology :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ ≈ -110 to -120 ppm for aryl-F), while ¹³C NMR confirms nitrile (C≡N) and morpholine ring carbons .
  • IR Spectroscopy : Stretching frequencies for C≡N (~2230 cm⁻¹) and C-F (~1220 cm⁻¹) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns (e.g., [M+H]⁺ peaks for molecular weight verification) .

Q. What solvents and conditions stabilize this compound during storage and handling?

  • Methodology : Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the nitrile group. Use anhydrous solvents (e.g., THF, acetonitrile) for dissolution. Avoid prolonged exposure to light, as fluorinated aromatics may undergo photodegradation .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the reactivity of this compound in cross-coupling reactions?

  • Methodology : The nitrile group stabilizes intermediates via conjugation, enhancing electrophilicity at the fluorinated position. Computational studies (DFT) predict activation barriers for Pd-mediated coupling reactions. Compare Hammett σ values (σₚ = +0.66 for CN) to quantify electronic effects .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzonitrile derivatives?

  • Methodology :

  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) .
  • Meta-Analysis : Aggregate datasets from PubChem or NIST to identify outliers caused by solvent polarity or assay interference .
  • Reproducibility Protocols : Standardize buffer conditions (pH 7.4, 25°C) and control for morpholine ring oxidation byproducts .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Docking Simulations : Use Schrödinger Suite or Gaussian to model transition states for nucleophilic attack at C-2 (fluorinated) vs. C-4 (morpholine-adjacent).
  • Electrostatic Potential Maps : Visualize charge distribution to prioritize reactive sites. For example, the fluorine atom’s electronegativity directs nucleophiles to the para position .

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